2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene
Overview
Description
2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene is an organic compound with the molecular formula C8H7BrFNO3 It is a derivative of benzene, substituted with bromine, fluoroethoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrobenzene derivative is then subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum bromide.
Fluoroethoxylation: The final step involves the introduction of the fluoroethoxy group. This can be achieved by reacting the brominated nitrobenzene with 2-fluoroethanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 2-Amino-1-(2-fluoro-ethoxy)-4-nitro-benzene.
Oxidation: Compounds with oxidized ethoxy groups, such as aldehydes or carboxylic acids.
Scientific Research Applications
2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the nitro group suggests potential activity as an electron acceptor, while the fluoroethoxy group may influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene
- 2-Bromo-1-(2-chloro-ethoxy)-4-nitro-benzene
- 2-Bromo-1-(2-methoxy-ethoxy)-4-nitro-benzene
Uniqueness
2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The combination of bromine, nitro, and fluoroethoxy groups makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-bromo-1-(2-fluoroethoxy)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIJZCGEPZWGEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590142 | |
Record name | 2-Bromo-1-(2-fluoroethoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191602-70-7 | |
Record name | 2-Bromo-1-(2-fluoroethoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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